Trimethylsilyl-L-plus-arabinose

Description

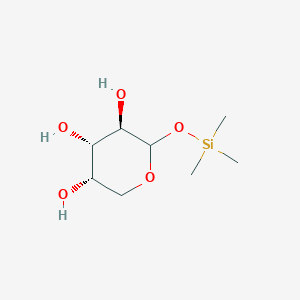

Trimethylsilyl-L-plus-arabinose (CAS No. 18623-26-2) is a silylated derivative of L-arabinose, a naturally occurring pentose sugar. The compound is characterized by the introduction of trimethylsilyl (TMS) groups, which replace hydroxyl groups on the arabinose backbone, enhancing its stability and utility in synthetic chemistry. Key properties include:

- Appearance: White to beige crystalline solid .

- Purity: ≥97% (industrial or reagent grade) .

- Applications: Primarily used as a primary or secondary intermediate in organic synthesis, particularly in carbohydrate chemistry for protecting hydroxyl groups during multi-step reactions .

- Storage: Stable at room temperature when sealed to prevent moisture absorption .

The TMS group improves volatility and solubility in non-polar solvents, making the compound suitable for gas chromatography (GC) analysis and specialized synthetic pathways.

Properties

Molecular Formula |

C8H18O5Si |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

(3R,4S,5S)-2-trimethylsilyloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C8H18O5Si/c1-14(2,3)13-8-7(11)6(10)5(9)4-12-8/h5-11H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1 |

InChI Key |

BKVGDLRCZNMWCW-QBARFFCXSA-N |

Isomeric SMILES |

C[Si](C)(C)OC1[C@@H]([C@H]([C@H](CO1)O)O)O |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Role of Trimethylsilyl Derivatization

Trimethylsilylation replaces hydroxyl groups in carbohydrates with trimethylsilyl moieties, reducing hydrogen bonding and increasing volatility. For L-arabinose, this process typically generates multiple derivatives due to its five hydroxyl groups, complicating chromatographic resolution. Methoximation, a preliminary step involving reaction with methoxyamine hydrochloride, converts ketone and aldehyde groups into stable methoxime derivatives, simplifying subsequent silylation.

Comparative Derivatization Pathways

Two primary pathways dominate:

- Direct silylation : Reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine.

- Methoximation-silylation : Sequential treatment with methoxyamine hydrochloride and MSTFA.

Studies on glucose and fructose demonstrate that methoximation reduces derivative complexity but may lower signal intensity for certain metabolites. For L-arabinose, analogous behavior is expected, though empirical validation is required.

Optimized Preparation Methods

Sample Preparation and Drying

Prior to derivatization, samples must be thoroughly dried to prevent hydrolysis of silylating reagents. A protocol adapted from Engel et al. (2023) involves:

Methoximation Conditions

Methoximation is performed using 50 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) at 37°C for 90 minutes. This step stabilizes reducing ends and prevents enolization, which could otherwise lead to multiple silylation products.

Trimethylsilylation Protocol

After methoximation, 50 µL of MSTFA is added under a nitrogen atmosphere to minimize oxidation. The reaction proceeds at 37°C for 30 minutes, yielding fully derivatized Trimethylsilyl-L-arabinose. Kinetic studies on glucose show that silylation reaches completion within 30 minutes under these conditions, with minimal byproduct formation.

Reaction Kinetics and Byproduct Analysis

Temperature Optimization

Elevated temperatures (45°C) during methoximation enhance reaction rates but risk degrading heat-labile metabolites. A compromise at 37°C balances efficiency and stability, as demonstrated for fructose and ketoglutaric acid.

Analytical Validation via GC–MS/MS

Chromatographic Parameters

Derivatized samples are analyzed using a Zebron ZB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium as the carrier gas (1.2 mL/min). A temperature gradient from 60°C to 300°C at 10°C/min ensures optimal separation of TMS-arabinose isomers.

Mass Spectrometric Detection

Multiple reaction monitoring (MRM) enhances specificity. Characteristic fragments for TMS-arabinose include m/z 319 [M-15]⁺ (loss of a methyl group) and m/z 217 (cleavage of the sugar backbone).

Challenges and Mitigation Strategies

Co-Occurring Metabolite Interference

The presence of amino acids (e.g., lysine) alters silylation patterns in monosaccharides. For instance, glucose derivatized in lysine-containing matrices exhibits shifted retention times and additional peaks. Similar matrix effects are anticipated for L-arabinose, necessitating matrix-matched calibration standards.

Stability of Derivatives

TMS derivatives are moisture-sensitive; immediate analysis post-derivatization is recommended. Storage at -20°C under nitrogen extends stability to 72 hours.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-L-plus-arabinose undergoes various chemical reactions, including:

Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate L-arabinose.

Oxidation: The compound can be oxidized to form corresponding arabinonic acid derivatives.

Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used to replace the trimethylsilyl groups.

Major Products

Hydrolysis: L-arabinose

Oxidation: Arabinonic acid derivatives

Substitution: Various substituted arabinose derivatives

Scientific Research Applications

Trimethylsilyl-L-plus-arabinose has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis. It facilitates the selective modification of other functional groups without interference from hydroxyl groups.

Biology: Employed in the study of carbohydrate metabolism and enzyme activity. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Trimethylsilyl-L-plus-arabinose primarily involves the stabilization of reactive intermediates in chemical reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that protect the hydroxyl groups from unwanted reactions. This allows for selective transformations and the synthesis of complex molecules. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Reactivity

- This compound: Stable at room temperature but sensitive to hydrolysis under acidic or aqueous conditions. Reactivity is tailored for selective protection in multi-step synthesis .

- Trimethylsilyl-D-glucose : Higher thermal stability due to hexose structure; widely used in GC-MS for sugar analysis. More resistant to hydrolysis than pentose derivatives.

- Trimethylsilyl-L-xylose: Similar moisture sensitivity to arabinose but exhibits faster reaction kinetics in glycosylation due to xylose’s structural rigidity.

Research Findings and Data Gaps

Market and Availability

- Industrial-grade this compound is more cost-effective (∼$50/g) than reagent-grade counterparts (∼$200/g), though purity varies (97% vs. >99%) .

Unresolved Questions

- Molecular weight and exact derivatization sites of this compound remain unspecified in available literature .

Q & A

Q. How can supplementary materials for Trimethylsilyl-L-arabinose research enhance reproducibility?

- Methodological Answer: Include raw spectral data (e.g., NMR FID files, HRMS spectra), detailed synthetic protocols (e.g., exact reagent grades, purification thresholds), and computational input files (e.g., Gaussian .com files). Use repositories like Zenodo or Figshare for open access. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.